molecular formula C12H13N3 B13784603 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine

Katalognummer: B13784603
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: XDBAHVUODAJPFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a pyridine ring connected via a methanimine linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine typically involves the reaction of 1-methylpyrrole with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanimine linkage to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrrole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-methylpyrrolidin-2-yl)pyridine: Shares structural similarities but differs in the nature of the linkage between the pyrrole and pyridine rings.

    Nicotine analogs: Compounds with similar pyridine and pyrrole structures but different functional groups.

Uniqueness

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine is unique due to its specific methanimine linkage, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C12H13N3

Molekulargewicht

199.25 g/mol

IUPAC-Name

1-(1-methylpyrrol-2-yl)-N-(pyridin-3-ylmethyl)methanimine

InChI

InChI=1S/C12H13N3/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11/h2-8,10H,9H2,1H3

InChI-Schlüssel

XDBAHVUODAJPFQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1C=NCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.